

Application Notes and Protocols for Azelaic Acid in Drug Discovery and Development

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Compound of Interest

Compound Name: *Azinic acid*

Cat. No.: B1255432

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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and development purposes only. "**Azinic acid**" is a highly unstable nitrogen oxoacid with no known applications in drug discovery. It is highly likely that the intended compound of interest is Azelaic Acid, a well-researched dicarboxylic acid with numerous therapeutic applications. All information provided herein pertains to Azelaic Acid.

I. Introduction and Applications of Azelaic Acid

Azelaic acid is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley. It is also produced by the yeast *Malassezia furfur*, which is part of the normal skin flora. In drug discovery and development, azelaic acid is primarily investigated and utilized for its diverse dermatological and emerging oncological applications. Its therapeutic effects are attributed to its anti-inflammatory, antibacterial, anti-keratinizing, and anti-melanogenic properties.

Primary Applications:

- Dermatology:
 - **Acne Vulgaris:** Effective for both inflammatory and non-inflammatory acne. It reduces the growth of *Cutibacterium acnes* and normalizes the shedding of skin cells in the follicle to prevent comedone formation.

- Rosacea: Particularly effective for papulopustular rosacea, reducing inflammation, papules, and pustules.
- Hyperpigmentation Disorders: Used to treat melasma and post-inflammatory hyperpigmentation due to its inhibitory effect on tyrosinase, a key enzyme in melanin production.
- Oncology:
 - Melanoma: Research has shown that azelaic acid exhibits cytotoxic and anti-proliferative effects on melanoma cells by inhibiting DNA synthesis and mitochondrial enzymes.[\[1\]](#)[\[2\]](#)
 - Acute Myeloid Leukemia (AML): Studies have demonstrated that azelaic acid can inhibit the proliferation of AML cells.[\[3\]](#)

II. Mechanism of Action

Azelaic acid's therapeutic versatility stems from its ability to modulate multiple cellular pathways:

- Anti-inflammatory Effects: Azelaic acid reduces the production of pro-inflammatory cytokines and reactive oxygen species (ROS). It can interfere with the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[\[4\]](#)[\[5\]](#)
- Antibacterial Activity: It exhibits bacteriostatic and bactericidal effects against various aerobic and anaerobic bacteria, including *C. acnes* and *Staphylococcus epidermidis*, by inhibiting microbial protein synthesis.
- Anti-keratinizing Effects: Azelaic acid normalizes the process of keratinization in the epidermis. It has an antiproliferative effect on keratinocytes, helping to prevent the blockage of pores.[\[4\]](#)
- Anti-melanogenic Effects: It acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. This action is particularly effective on hyperactive melanocytes.

III. Quantitative Data from Preclinical and Clinical Studies

The efficacy of azelaic acid has been quantified in numerous studies across its various applications.

Table 1: Efficacy of Azelaic Acid in Dermatological Conditions

Indication	Formulation	Key Efficacy Metric	Result	Comparator	Reference
Acne Vulgaris	20% Gel	Total Lesion Count Reduction	60.6% reduction after 45 days	19.9% with placebo	[6][7]
20% Gel	Acne Severity Index (ASI) Reduction	65.2% reduction after 45 days	21.3% with placebo	[6][7]	
15% Gel	Total Lesion Count Reduction	98% median reduction at 16 weeks	Baseline-controlled	[8]	
Rosacea	15% Gel	Inflammatory Lesion Count Reduction	61.6% mean reduction at 12 weeks	50.8% with vehicle	[9]
15% Gel	Erythema Improvement	51% mean improvement	36% with control group	[10]	
15% Gel	Inflammatory Lesion Count Reduction	Median count from 8 to 1 at 8 weeks	Baseline-controlled	[11]	
Melasma	20% Cream	Melasma Area and Severity Index (MASI) Score Reduction	50% reduction after 2 months	14% with 4% Hydroquinone	[12]
20% Cream + 5% Hydroquinone	MASI Score Reduction	From 9.35 to 2.9 after 4 months	From 9.58 to 4.02 with 5% Hydroquinone alone	[13][14]	
15% Gel	Mexameter M Mean Score	Significant improvement	Hydroquinone		

at 5 and 6
months

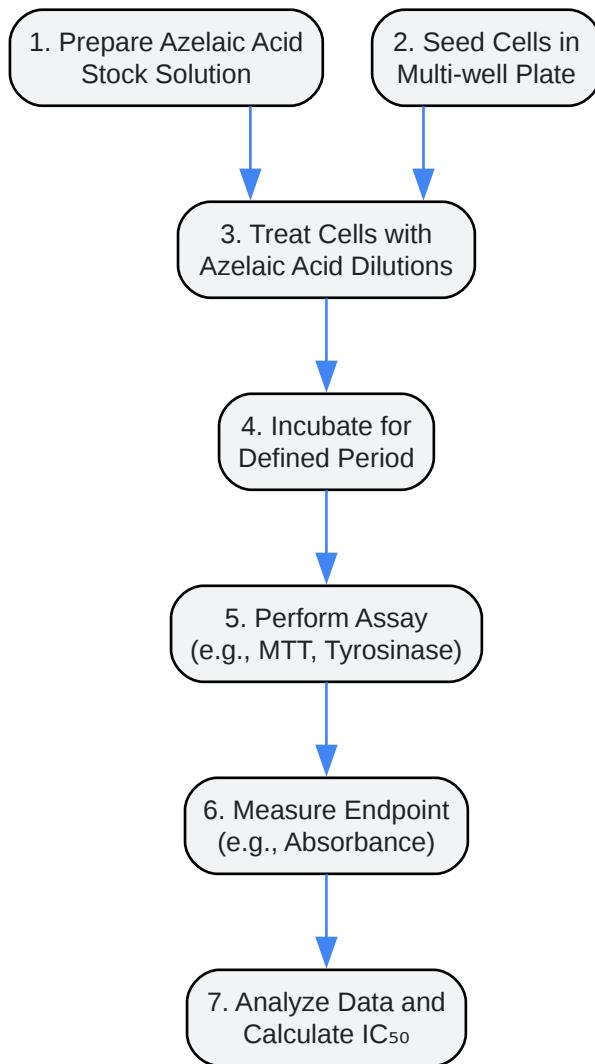
Table 2: In Vitro Cytotoxicity of Azelaic Acid (IC₅₀ Values)

Cell Line	Cancer Type	Incubation Time	IC ₅₀ Value	Reference
U937	Acute Myeloid Leukemia	24 hours	4.8 mM	[3]
		48 hours	3.4 mM	[3]
		72 hours	1.4 mM	[3]
THP-1	Acute Myeloid Leukemia	24 hours	6.3 mM	[3]
		48 hours	4.8 mM	[3]
		72 hours	1.2 mM	[3]
KG-1	Acute Myeloid Leukemia	24 hours	7.2 mM	[3]
		48 hours	5.9 mM	[3]
		72 hours	1.7 mM	[3]
NB4	Acute Myeloid Leukemia	24 hours	6.3 mM	[3]
		48 hours	5.1 mM	[3]
		72 hours	1.3 mM	[3]
HL-60	Acute Myeloid Leukemia	24 hours	5.8 mM	[3]
		48 hours	3.6 mM	[3]
		72 hours	1.9 mM	[3]
Mouse Keratinocytes	Normal Cells	Not specified	20 mM (for 50% inhibition of DNA synthesis)	

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Azelaic Acid

Azelaic acid exerts its anti-inflammatory effects by modulating key signaling pathways, including NF-κB and MAPK.



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